molecular formula C14H13N B3032458 1,3-Dimethyl-9H-carbazole CAS No. 18992-68-2

1,3-Dimethyl-9H-carbazole

Cat. No.: B3032458
CAS No.: 18992-68-2
M. Wt: 195.26 g/mol
InChI Key: HIVRNXYEWIPOMU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9H-carbazole is a nitrogen-containing heterocyclic aromatic compound It is a derivative of carbazole, which is known for its extensive applications in organic electronics, pharmaceuticals, and materials science

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-9H-carbazole, like other carbazole derivatives, exhibits intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap . It has been found that carbazole derivatives can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Carbazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Molecular Mechanism

It is known that carbazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Carbazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Carbazole derivatives have been investigated for their effects at various dosages .

Metabolic Pathways

Carbazole derivatives, including this compound, are involved in various metabolic pathways . They interact with several enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Carbazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Carbazole derivatives are known to be localized in specific cellular compartments, which can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the methylation of carbazole. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the methylation reactions. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Dimethyl-9H-carbazole can be compared with other similar compounds, such as:

This compound stands out due to its unique substitution pattern, which enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-dimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVRNXYEWIPOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172426
Record name 9H-Carbazole, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-68-2
Record name 9H-Carbazole, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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